LogP Differentiation: tert-Butyl (4-methyl-6-oxohex-2-en-1-yl)carbamate vs. Saturated PROTAC Linker tert-Butyl (6-oxohexyl)carbamate
CAS 649766-45-0 exhibits a calculated LogP of 2.50, compared to an XLogP3-AA of 1.4 for the saturated analog tert-butyl (6-oxohexyl)carbamate (CAS 80860-42-0) [1]. This ΔLogP of +1.1 units represents a ~12.6-fold increase in theoretical octanol-water partition coefficient, indicating substantially higher membrane permeability potential. The 4-methyl group and conjugated 2-enal system contribute additively to the lipophilicity increase relative to the fully saturated scaffold.
| Evidence Dimension | Calculated octanol-water partition coefficient (LogP / XLogP3) |
|---|---|
| Target Compound Data | LogP = 2.4968 (Chemsrc calculated) |
| Comparator Or Baseline | tert-Butyl (6-oxohexyl)carbamate (CAS 80860-42-0): XLogP3-AA = 1.4 |
| Quantified Difference | ΔLogP ≈ +1.1 (≈12.6-fold higher theoretical partition coefficient) |
| Conditions | In silico calculation; Chemsrc LogP vs. PubChem XLogP3-AA. Note: different algorithms used; values are cross-study comparable, not direct. |
Why This Matters
For procurement decisions in medicinal chemistry programs where passive membrane permeability is a critical design parameter, the 1.1-log-unit higher lipophilicity of CAS 649766-45-0 may drive selection over the saturated analog when increased cellular penetration of downstream conjugates is desired.
- [1] PubChem. tert-Butyl 6-oxohexylcarbamate. XLogP3-AA Value 1.4. PubChem Compound Summary. View Source
